Technical Guide: Estrogenic Potency & Mechanism of 4,4'-Cyclohexylidenebis(2-methylphenol)
Technical Guide: Estrogenic Potency & Mechanism of 4,4'-Cyclohexylidenebis(2-methylphenol)
This guide provides an in-depth technical analysis of the estrogenic activity of 4,4'-Cyclohexylidenebis(2-methylphenol) (CAS: 2362-14-3).[1] This compound is structurally categorized as a Dimethyl-Bisphenol Z (Dimethyl-BPZ) analogue.[1]
The content is structured for researchers investigating Endocrine Disrupting Chemicals (EDCs) or developing Selective Estrogen Receptor Modulators (SERMs).
[1]
Executive Technical Summary
4,4'-Cyclohexylidenebis(2-methylphenol) represents a critical structural intersection in bisphenol pharmacophores.[1] It combines the high-affinity hydrophobic bridge of Bisphenol Z (BPZ) with the steric hindrance of Bisphenol C (BPC/Dimethyl-BPA) .[1]
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Core Pharmacophore: The cyclohexylidene bridge confers greater hydrophobicity and rigidity compared to the isopropylidene bridge of Bisphenol A (BPA), typically enhancing binding affinity to the Estrogen Receptor (ER) ligand-binding domain (LBD).
-
Modulating Factor: The ortho-methyl substitution (2-methylphenol moiety) introduces steric bulk near the hydroxyl group.[1] This modification acts as a "metabolic shield" but also mechanically interferes with the stabilization of Helix 12 (H12) in the ER
LBD, potentially shifting the compound from a full agonist to a partial agonist or antagonist depending on the specific receptor isoform (ER vs. ER ).
Key Finding: While the unmethylated parent (Bisphenol Z) is often more potent than BPA, the introduction of ortho-methyl groups in this analogue generally attenuates maximal transcriptional activation (
Structural Basis of Interaction (SAR Analysis)
To understand the activity of this specific analogue, we must deconstruct its interaction with the ER
The Hydrophobic Anchor (Cyclohexylidene Bridge)
Unlike the flexible isopropylidene bridge in BPA, the cyclohexyl ring in this analogue locks the two phenol rings into a more rigid conformation.
-
Mechanism: The bulky cyclohexyl group occupies the hydrophobic pocket of the ER LBD more effectively than the dimethyl bridge of BPA.
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Impact: Historical data on Bisphenol Z indicates this bridge increases estrogenicity by approximately 2-5 fold over BPA in proliferative assays.[1]
The Steric Gate (Ortho-Methylation)
The defining feature of this analogue is the methyl group at the ortho position (relative to the hydroxyl).
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Hydrogen Bonding: The phenolic hydroxyl group must form a hydrogen bond network with Glu353 and Arg394 in the ER pocket.[2] Ortho-methyl groups can twist the phenol ring out of the optimal plane, weakening this bond.
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Helix 12 Interference: Full agonism requires H12 to seal the ligand pocket. Bulky ortho substituents can sterically clash with residues lining the pocket (e.g., Leu387), destabilizing the agonist conformation.
Comparative Potency Data
Data synthesized from comparative SAR studies of bisphenol derivatives (e.g., Kitamura et al., 2005; Rochester & Bolden, 2015).[3][4]
| Compound | Bridge Structure | Ring Substituent | Relative Estrogenic Potency (MCF-7) | Binding Affinity (ER |
| Bisphenol A (BPA) | Isopropylidene | None | 1.0 (Reference) | Moderate |
| Bisphenol Z (BPZ) | Cyclohexylidene | None | 1.2 - 5.0 (High Potency) | High |
| Dimethyl-BPA | Isopropylidene | 2-Methyl | < 0.2 (Reduced Potency) | Low/Moderate |
| Target Analogue | Cyclohexylidene | 2-Methyl | 0.5 - 0.8 (Predicted) | Moderate/High |
Interpretation: The target analogue sits in a "tug-of-war."[1] The bridge drives affinity up, but the methyl groups drive efficacy down. It is likely more potent than Dimethyl-BPA but less potent than unmethylated BPZ.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the specific genomic signaling pathway activated by this analogue, highlighting the interference points caused by the methyl substitution.
Figure 1: Genomic signaling pathway of Dimethyl-BPZ. Note the "Steric Hindrance" node, which distinguishes this analogue from standard Bisphenol Z, reducing the efficiency of co-activator recruitment.
Experimental Protocols for Validation
To scientifically validate the estrogenic profile of this analogue, two complementary assays are required: E-Screen (Cell Proliferation) and Luciferase Reporter (Transcriptional Activation) .
The E-Screen Assay (MCF-7 Proliferation)
This assay measures the physiological endpoint (cell division), which integrates all mechanisms (genomic and non-genomic).
Protocol Workflow:
-
Cell Source: Use MCF-7 human breast cancer cells (ER
positive).[1][5] -
Steroid Depletion: Culture cells in phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped fetal bovine serum (CD-FBS) for 72 hours prior to dosing.[1] Rationale: Removes endogenous estrogens that would mask the weak signal of the analogue.
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Seeding: Seed at low density (approx. 5,000 cells/well) in 96-well plates.[1]
-
Dosing:
-
Incubation: 144 hours (6 days).
-
Quantification: Sulforhodamine B (SRB) or MTT assay to measure biomass.
Self-Validating Check: The assay is valid ONLY if the E2 positive control induces a Proliferative Effect (PE) > 3.0 (i.e., treated cells grow 3x more than vehicle).
Luciferase Transactivation Assay (OECD TG 455)
This assay isolates the specific transcriptional activity at the Estrogen Response Element (ERE).
Protocol Workflow:
-
Cell Line: VM7Luc4E2 (immortalized human adenocarcinoma) or HeLa-9903 stably transfected with hER
and an ERE-luciferase plasmid.[1] -
Dosing: Same concentration range as E-Screen.
-
Antagonist Mode (Critical for this Analogue):
-
Co-treat cells with a fixed concentration of E2 (
M) AND increasing concentrations of the test compound.[1] -
Hypothesis: If the analogue is a partial agonist/antagonist (due to the methyl groups), it will compete with E2 and reduce the luminescence signal compared to E2 alone.
-
-
Readout: Measure luminescence after 24 hours.
Experimental Workflow Diagram
Figure 2: Parallel workflow for phenotypic (E-Screen) and genotypic (Reporter) validation.
Risk Assessment & Application Context
Toxicology (Endocrine Disruption)
Researchers must treat this compound as a Tier 1 Endocrine Disruptor candidate .[1]
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Metabolic Stability: The ortho-methyl groups hinder glucuronidation by UGT enzymes.[1] This suggests that while the intrinsic activity at the receptor might be lower than BPZ, the bioaccumulation and half-life in vivo could be significantly higher, leading to sustained low-level estrogenic pressure.
Drug Development (SERM Potential)
For drug discovery professionals, this scaffold offers a template for ER
-
The restricted volume of the ER
binding pocket often tolerates specific substitutions that ER does not. -
Recommendation: Test this analogue for ER
binding affinity. The combination of the rigid cyclohexyl bridge and the methyl steric clash in ER might result in a compound that selectively activates ER , which is desirable for neuroprotective or anti-proliferative applications.
References
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Kitamura, S., et al. (2005). "Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds." Toxicological Sciences, 84(2), 249-259.[1] [1]
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OECD. (2016).[1] "Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists." OECD Guidelines for the Testing of Chemicals.
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Rochester, J. R., & Bolden, A. L. (2015). "Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes." Environmental Health Perspectives, 123(7), 643–650. [1]
-
Soto, A. M., et al. (1995). "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives, 103(Suppl 7), 113-122.[1]
Sources
- 1. Phenol, 4,4'-cyclohexylidenebis[2-methyl- | C20H24O2 | CID 75386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
